3-Ethoxy-2-fluoro-5-methylbenzoic acid
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Overview
Description
3-Ethoxy-2-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C10H11FO3 It is a derivative of benzoic acid, characterized by the presence of ethoxy, fluoro, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2-fluoro-5-methylbenzoic acid typically involves the introduction of the ethoxy, fluoro, and methyl groups onto the benzoic acid core. One common method is the nucleophilic substitution reaction, where a suitable benzoic acid derivative is treated with ethoxy and fluoro reagents under controlled conditions. For example, the reaction of 2-fluoro-5-methylbenzoic acid with ethyl alcohol in the presence of a catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2-fluoro-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy, fluoro, and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Ethoxy-2-fluoro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2-fluoro-5-methylbenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The ethoxy, fluoro, and methyl groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating biological pathways and effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzoic acid: Similar structure but lacks the ethoxy group.
3-Fluoro-2-methylbenzoic acid: Similar structure but with different positioning of the fluoro and methyl groups.
3-Ethoxy-2-fluorobenzoic acid: Similar structure but lacks the methyl group.
Uniqueness
3-Ethoxy-2-fluoro-5-methylbenzoic acid is unique due to the specific combination and positioning of the ethoxy, fluoro, and methyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-ethoxy-2-fluoro-5-methylbenzoic acid |
InChI |
InChI=1S/C10H11FO3/c1-3-14-8-5-6(2)4-7(9(8)11)10(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
InChI Key |
OLDFDTWNRUKVFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1F)C(=O)O)C |
Origin of Product |
United States |
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